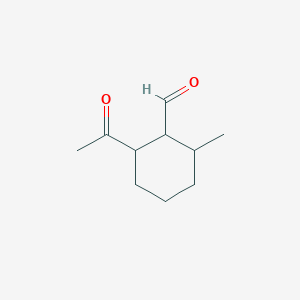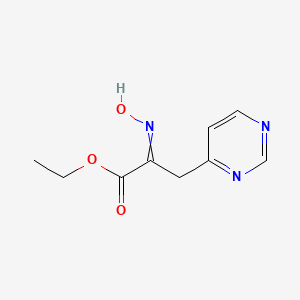
3,3'-(Docosylazanediyl)di(propane-1,2-diol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Docosylazanediyl)di(propane-1,2-diol) is a complex organic compound characterized by the presence of two hydroxyl groups and a long alkyl chain. This compound is part of the class of diols, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Docosylazanediyl)di(propane-1,2-diol) typically involves the reaction of docosylamine with propane-1,2-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(Docosylazanediyl)di(propane-1,2-diol) involves large-scale synthesis using advanced chemical reactors. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and maximizing the yield. The use of continuous flow reactors and automated systems ensures consistent quality and high production rates.
化学反应分析
Types of Reactions
3,3’-(Docosylazanediyl)di(propane-1,2-diol) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the long alkyl chain, which can participate in different chemical processes.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and results in the formation of carbonyl compounds.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out under mild conditions to prevent over-reduction.
Substitution: The hydroxyl groups in the compound can undergo nucleophilic substitution reactions with halides or other nucleophiles. These reactions are often facilitated by the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of ethers or esters.
科学研究应用
3,3’-(Docosylazanediyl)di(propane-1,2-diol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of 3,3’-(Docosylazanediyl)di(propane-1,2-diol) involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, affecting their fluidity and permeability.
相似化合物的比较
Similar Compounds
Propane-1,2-diol: A simpler diol with two hydroxyl groups, used as a solvent and antifreeze.
3-(Dodecylamino)propane-1,2-diol: A similar compound with a shorter alkyl chain, used in surfactant formulations.
Propane-1,3-diol, 2-methyl-: Another diol with a different substitution pattern, used in polymer production.
Uniqueness
3,3’-(Docosylazanediyl)di(propane-1,2-diol) is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and enhanced stability.
属性
CAS 编号 |
93753-91-4 |
|---|---|
分子式 |
C28H59NO4 |
分子量 |
473.8 g/mol |
IUPAC 名称 |
3-[2,3-dihydroxypropyl(docosyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C28H59NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29(23-27(32)25-30)24-28(33)26-31/h27-28,30-33H,2-26H2,1H3 |
InChI 键 |
IUFJIZXHKFUBSR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCN(CC(CO)O)CC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)


![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)










